

# Technical Support Center: Bioassay Protocols for 1H-Cyclohepta[d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | 1H-Cyclohepta[d]pyrimidine |           |
| Cat. No.:            | B15369795                  | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing bioassays to characterize derivatives of **1H-Cyclohepta[d]pyrimidine**. The following sections detail experimental protocols and address potential issues for assays related to predicted biological targets of this compound class, including HIV-1 Reverse Transcriptase, Protein Kinase CK1,  $\alpha$ 7 Nicotinic Acetylcholine Receptor, Insulin-like Growth Factor 1 Receptor, and Tumor Necrosis Factor- $\alpha$  signaling.

### I. HIV-1 Reverse Transcriptase Inhibition Assay

A. Frequently Asked Questions (FAQs)

- Q1: What is the principle of the HIV-1 Reverse Transcriptase (RT) inhibition assay? A1: This assay measures the ability of a compound to inhibit the activity of HIV-1 RT, an essential enzyme for viral replication. The assay typically utilizes a non-radioactive, colorimetric ELISA-based method. It quantifies the synthesis of a DNA strand from an RNA template by the RT enzyme. The newly synthesized DNA is labeled with digoxigenin (DIG) and biotin. This product is then captured on a streptavidin-coated plate and detected with an anti-DIG antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal upon addition of a substrate. A decrease in signal in the presence of the test compound indicates inhibition of RT activity.[1][2]
- Q2: What are the critical components of this assay? A2: The key components include recombinant HIV-1 RT enzyme, a template-primer (e.g., poly(A) RNA template and oligo(dT)

### Troubleshooting & Optimization





primer), a mixture of dNTPs including biotin-dUTP and DIG-dUTP, streptavidin-coated microplates, and a detection system (anti-DIG-HRP and substrate).[1][2]

- Q3: How should I prepare my 1H-Cyclohepta[d]pyrimidine test compounds? A3: Test
  compounds should be dissolved in a suitable solvent, typically DMSO, to create a
  concentrated stock solution. Serial dilutions are then prepared in the assay buffer to achieve
  the desired final concentrations for testing. It is crucial to ensure that the final DMSO
  concentration in the assay is low (e.g., <1%) to avoid solvent-induced inhibition of the
  enzyme.</li>
- B. Experimental Protocol: HIV-1 RT Inhibition ELISA
- Reagent Preparation:
  - Prepare the reaction buffer by mixing reaction buffer 1 and reaction buffer 2 in equal volumes.[2]
  - Dilute the HIV-1 RT enzyme and the template/primer solution to the desired concentrations in the reaction buffer.
  - Prepare a dNTP mix containing biotin-dUTP and DIG-dUTP.
  - Prepare serial dilutions of the 1H-Cyclohepta[d]pyrimidine derivative and a known RT inhibitor (e.g., Nevirapine) as a positive control.
- Reaction Setup:
  - In a microcentrifuge tube, combine the reaction buffer, template/primer, dNTP mix, and the test compound or control.
  - Initiate the reaction by adding the HIV-1 RT enzyme.
  - Incubate the reaction mixture at 37°C for 1 hour.[3]
- Detection:
  - Transfer the reaction mixture to a streptavidin-coated 96-well plate.

### Troubleshooting & Optimization





- Incubate at 37°C for 1 hour to allow the biotinylated DNA product to bind to the plate.
- Wash the plate five times with the provided wash buffer.[1]
- Add the anti-DIG-HRP conjugate and incubate at 37°C for 45 minutes.[1]
- Wash the plate five times with wash buffer.
- Add the HRP substrate (e.g., ABTS) and incubate at room temperature for 30 minutes, or until sufficient color development.[1]
- Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS).

### Data Analysis:

- Calculate the percentage of RT inhibition for each concentration of the test compound relative to the DMSO control.
- Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

### C. Troubleshooting Guide

- Q: I am seeing high background in my negative control wells. What could be the cause? A:
   High background can result from insufficient washing, non-specific binding of the antibody, or
   contaminated reagents. Ensure that the washing steps are performed thoroughly and that all
   reagents are prepared fresh. You can also try increasing the number of washes or including
   a blocking step after coating the plate.
- Q: My positive control inhibitor is not showing any inhibition. What should I do? A: This could
  indicate a problem with the inhibitor itself, the enzyme activity, or the assay setup. Verify the
  concentration and integrity of your inhibitor stock. Ensure that the HIV-1 RT enzyme is active
  by running a control reaction without any inhibitor. Also, double-check all reagent
  concentrations and incubation times in your protocol.
- Q: There is a high degree of variability between my replicate wells. How can I improve this?
   A: High variability can be caused by pipetting errors, uneven temperature distribution during



incubation, or issues with the microplate. Ensure accurate and consistent pipetting, especially for small volumes. Use a properly calibrated incubator and allow the plate to equilibrate to temperature before starting the reaction. Using high-quality microplates can also reduce well-to-well variability.[2]

### D. Quantitative Data Presentation

| Compound ID | Target   | Assay Type | IC50 (μM) |
|-------------|----------|------------|-----------|
| Example-1   | HIV-1 RT | ELISA      | 2.5       |
| Example-2   | HIV-1 RT | ELISA      | 5.1       |
| Nevirapine  | HIV-1 RT | ELISA      | 0.2       |

### E. Experimental Workflow Diagram



Click to download full resolution via product page

Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.

# II. Protein Kinase CK1 Inhibition Assay

A. Frequently Asked Questions (FAQs)

Q1: What is the principle of the Protein Kinase CK1 inhibition assay? A1: This assay
measures the ability of a compound to inhibit the enzymatic activity of Protein Kinase CK1, a
serine/threonine-selective protein kinase.[4] A common method is a radiometric assay that

### Troubleshooting & Optimization





measures the transfer of a radioactive phosphate group from [y-<sup>32</sup>P]ATP to a specific substrate, such as α-casein.[5] Alternatively, a luminescence-based assay like the ADP-Glo<sup>TM</sup> Kinase Assay can be used, which quantifies the amount of ADP produced during the kinase reaction.[6]

- Q2: What are the key considerations for setting up a CK1 assay? A2: It is important to
  optimize the concentrations of the enzyme, substrate, and ATP. The ATP concentration
  should ideally be close to the Km value for the specific CK1 isoform being tested to ensure
  accurate determination of inhibitor potency.[7] Autophosphorylation of CK1 can be a factor,
  so it's important to consider this when interpreting results, especially in non-radiometric
  assays that measure total ATP consumption.[7]
- Q3: Can I use different CK1 isoforms in this assay? A3: Yes, the protocol can be adapted for different CK1 isoforms (e.g., CK1α, CK1δ, CK1ε). However, it is important to determine the optimal conditions, such as enzyme and substrate concentrations, for each isoform individually.
- B. Experimental Protocol: Radiometric Protein Kinase CK1 Assay
- Reagent Preparation:
  - $\circ$  Prepare the kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl<sub>2</sub>, 100 μM EDTA).[5]
  - $\circ$  Dilute the recombinant CK1 enzyme and the substrate (e.g.,  $\alpha$ -casein) to the desired concentrations in the kinase buffer.
  - Prepare a stock solution of [y-32P]ATP.
  - Prepare serial dilutions of the 1H-Cyclohepta[d]pyrimidine derivative and a known CK1 inhibitor (e.g., D4476) as a positive control.
- Reaction Setup:
  - In a microcentrifuge tube, combine the kinase reaction buffer, substrate, test compound or control, and diluted CK1 enzyme.



- Pre-incubate the mixture for 10 minutes at 30°C.
- Initiate the reaction by adding [y-32P]ATP.
- Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

#### Termination and Detection:

- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper (e.g., P81).
- Wash the paper extensively with phosphoric acid to remove unincorporated [y-32P]ATP.
- Measure the radioactivity incorporated into the substrate using a scintillation counter.

### Data Analysis:

- Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
- Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

#### C. Troubleshooting Guide

- Q: My kinase activity is very low, even in the absence of an inhibitor. What could be wrong? A: Low kinase activity could be due to an inactive enzyme, suboptimal assay conditions, or degraded ATP. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Verify the concentrations of all reagents and optimize the pH of the reaction buffer. Use fresh [y-32P]ATP, as it has a limited shelf life.
- Q: I am observing inconsistent results between experiments. What are the likely causes? A:
   Inconsistency can arise from variations in reagent preparation, incubation times, or
   temperature. Prepare fresh dilutions of compounds and reagents for each experiment. Use a
   timer to ensure consistent incubation periods. A calibrated water bath or incubator is crucial
   for maintaining a stable reaction temperature.



Q: The IC50 values I'm getting are different from published values for my positive control.
 Why might this be? A: Discrepancies in IC50 values can be due to differences in assay conditions, such as the ATP concentration, enzyme concentration, substrate used, and the specific isoform of CK1. Ensure your assay conditions, particularly the ATP concentration relative to its Km, are comparable to the published method.[7]

### D. Quantitative Data Presentation

| Compound ID | Target | Assay Type  | IC50 (nM) |
|-------------|--------|-------------|-----------|
| Example-3   | CK1δ   | Radiometric | 150       |
| Example-4   | CK1ε   | Radiometric | 220       |
| D4476       | CK1δ/ε | Radiometric | 300       |

E. Signaling Pathway Diagram





Click to download full resolution via product page

Simplified CK1 Signaling Pathways in Wnt and p53 Regulation.[4]



# III. α7 Nicotinic Acetylcholine Receptor (nAChR) Agonist Assay

A. Frequently Asked Questions (FAQs)

- Q1: What is the principle of the α7 nAChR agonist assay? A1: This assay determines the ability of a compound to act as an agonist for the α7 nAChR, which is a ligand-gated ion channel.[8] Activation of this receptor leads to an influx of cations, primarily Ca<sup>2+</sup>. The assay measures this increase in intracellular Ca<sup>2+</sup> concentration using a fluorescent calcium indicator, such as Fluo-4 AM. An increase in fluorescence intensity upon application of the test compound indicates agonist activity.
- Q2: What cell line is suitable for this assay? A2: A cell line stably expressing the human α7 nAChR is required. Examples include SH-SY5Y neuroblastoma cells, which endogenously express the receptor, or engineered cell lines like HEK293 or CHO cells transfected with the α7 nAChR subunit.
- Q3: What are positive and negative controls for this assay? A3: A known α7 nAChR agonist, such as acetylcholine or nicotine, should be used as a positive control. A vehicle control (e.g., buffer or DMSO) serves as the negative control. An antagonist like methyllycaconitine (MLA) can be used to confirm that the observed response is mediated by the α7 nAChR.
- B. Experimental Protocol: Calcium Influx Assay
- Cell Preparation:
  - Seed cells expressing α7 nAChR in a 96-well black, clear-bottom plate and culture overnight.
  - o On the day of the assay, remove the culture medium and load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 1 hour at 37°C.
  - Wash the cells gently with the buffer to remove excess dye.
- Compound Preparation and Addition:



- Prepare serial dilutions of the 1H-Cyclohepta[d]pyrimidine derivative and a positive control agonist in the assay buffer.
- Use a fluorescence plate reader equipped with an automated injection system to add the compounds to the wells.

#### Fluorescence Measurement:

- Measure the baseline fluorescence for a short period before compound addition.
- Inject the compounds and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

### Data Analysis:

- $\circ$  Calculate the change in fluorescence ( $\Delta F$ ) by subtracting the baseline fluorescence from the peak fluorescence for each well.
- Normalize the response to the maximum response of the positive control.
- Plot the normalized response against the compound concentration and determine the EC50 value using a sigmoidal dose-response curve fit.

### C. Troubleshooting Guide

- Q: I am not seeing a response with my positive control agonist. What could be the issue? A:
   This could be due to low receptor expression in your cells, problems with the calcium indicator loading, or an issue with the agonist itself. Verify receptor expression using techniques like Western blotting or immunofluorescence. Ensure that the calcium indicator is not expired and that the loading conditions are optimal. Check the concentration and purity of your agonist.
- Q: The fluorescence signal is bleaching quickly. How can I prevent this? A: Photobleaching
  can be minimized by reducing the excitation light intensity and the exposure time. Use the
  lowest possible excitation intensity that still provides a good signal-to-noise ratio. You can
  also include an anti-fade reagent in your assay buffer, if compatible with your experimental
  setup.



Q: My baseline fluorescence is high and noisy. What can I do? A: High and noisy baseline
can be caused by unhealthy cells, incomplete removal of the calcium indicator, or
autofluorescence from your compounds or the plate. Ensure your cells are healthy and not
overgrown. Optimize the washing steps after dye loading. Screen your compounds for
autofluorescence by measuring their fluorescence in the absence of cells. Use lowautofluorescence plates.

### D. Quantitative Data Presentation

| Compound ID | Target   | Assay Type     | EC50 (nM) |
|-------------|----------|----------------|-----------|
| Example-5   | α7 nAChR | Calcium Influx | 50        |
| Example-6   | α7 nAChR | Calcium Influx | 120       |
| Nicotine    | α7 nAChR | Calcium Influx | 30        |

E. Signaling Pathway Diagram





Click to download full resolution via product page

Simplified α7 Nicotinic Acetylcholine Receptor Signaling Pathway.



# IV. Insulin-like Growth Factor 1 Receptor (IGF-1R) Agonist Assay

A. Frequently Asked Questions (FAQs)

- Q1: What is the principle of the IGF-1R agonist assay? A1: This assay determines a compound's ability to activate the IGF-1 receptor, a receptor tyrosine kinase.[9] Upon agonist binding, the receptor autophosphorylates on specific tyrosine residues, initiating downstream signaling cascades.[10] The assay measures the level of receptor phosphorylation, typically through an ELISA or Western blotting, using an antibody specific for the phosphorylated form of the receptor. An increase in phosphorylation indicates agonist activity.
- Q2: Which cell lines are suitable for this assay? A2: Cell lines that endogenously express a
  sufficient level of IGF-1R, such as MCF-7 breast cancer cells, or cell lines engineered to
  overexpress the receptor are appropriate.
- Q3: How do I prepare the cell lysates for analysis? A3: After treating the cells with the test
  compound, the cells should be washed with cold PBS and then lysed with a lysis buffer
  containing protease and phosphatase inhibitors to preserve the phosphorylation state of the
  proteins. The total protein concentration of the lysates should be determined to ensure equal
  loading for analysis.
- B. Experimental Protocol: IGF-1R Phosphorylation Assay (ELISA)
- Cell Treatment:
  - Seed cells in a 96-well plate and grow to near confluency.
  - Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
  - Treat the cells with serial dilutions of the 1H-Cyclohepta[d]pyrimidine derivative or IGF-1 (positive control) for a short period (e.g., 15-30 minutes) at 37°C.
- Cell Lysis:
  - Aspirate the media and wash the cells with ice-cold PBS.



 Add lysis buffer containing protease and phosphatase inhibitors to each well and incubate on ice.

### ELISA:

- Use a sandwich ELISA kit for phosphorylated IGF-1R.
- Add the cell lysates to the wells of the ELISA plate, which are coated with a capture antibody for total IGF-1R.
- Incubate to allow the receptor to bind.
- Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of IGF-1R. This antibody is typically conjugated to HRP.
- Wash the plate and add the HRP substrate.
- Stop the reaction and measure the absorbance.

### Data Analysis:

- Normalize the phosphorylation signal to the total amount of protein in each lysate.
- Plot the normalized signal against the compound concentration and determine the EC50 value.

### C. Troubleshooting Guide

- Q: I am not detecting any phosphorylation, even with the IGF-1 positive control. What should I check? A: This could be due to several factors: low receptor expression, inactive IGF-1, or issues with the detection antibody. Confirm IGF-1R expression in your cell line. Ensure your IGF-1 is active and used at an appropriate concentration. Verify that your primary and secondary antibodies are specific and used at the correct dilutions. The phosphatase inhibitors in the lysis buffer are critical; ensure they are fresh and active.
- Q: The background phosphorylation in my untreated cells is very high. How can I reduce it?
   A: High basal phosphorylation can be reduced by increasing the serum starvation period before compound treatment. Ensure that the lysis buffer contains active phosphatase



inhibitors. Also, check that the cell culture medium used for starvation does not contain any components that might activate the IGF-1R pathway.

Q: My Western blot bands for phosphorylated IGF-1R are weak and smeared. What could be
the problem? A: Weak bands could indicate insufficient protein loading, low receptor
expression, or a suboptimal antibody concentration. Smeared bands can be a result of
protein degradation. Ensure you load enough protein per lane and optimize the antibody
dilutions. Always use fresh protease and phosphatase inhibitors in your lysis buffer and keep
samples on ice to prevent degradation.

### D. Quantitative Data Presentation

| Compound ID | Target | Assay Type    | EC50 (nM) |
|-------------|--------|---------------|-----------|
| Example-7   | IGF-1R | Phospho-ELISA | 85        |
| Example-8   | IGF-1R | Phospho-ELISA | 150       |
| IGF-1       | IGF-1R | Phospho-ELISA | 5         |

### E. Signaling Pathway Diagram





Click to download full resolution via product page

Simplified IGF-1 Receptor Signaling Pathways.[9][10]



### V. TNF-α Signaling Pathway Activation Assay

A. Frequently Asked Questions (FAQs)

- Q1: What is the principle of the TNF-α signaling activation assay? A1: This assay measures the activation of downstream signaling pathways in response to an agonist of the TNF-α receptor. A key downstream event is the activation of the transcription factor NF-κB.[11] In unstimulated cells, NF-κB is held in the cytoplasm by an inhibitor protein, IκB. Upon TNF-α receptor activation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression.[12] The assay can measure the nuclear translocation of NF-κB or the expression of an NF-κB-dependent reporter gene.
- Q2: How can I measure NF-κB activation? A2: NF-κB activation can be measured in several ways, including an NF-κB p65 ELISA that detects the active form of NF-κB in nuclear extracts, immunofluorescence microscopy to visualize the nuclear translocation of NF-κB, or a reporter gene assay where cells are transfected with a plasmid containing a luciferase or fluorescent protein gene under the control of an NF-κB-responsive promoter.[13][14]
- Q3: What is a suitable positive control for this assay? A3: Recombinant human TNF-α is the standard positive control for activating the TNF-α signaling pathway.
- B. Experimental Protocol: NF-кВ Reporter Gene Assay
- Cell Transfection:
  - Seed a suitable cell line (e.g., HeLa or HEK293) in a 96-well plate.
  - Transfect the cells with a plasmid containing an NF-κB-responsive reporter gene (e.g., luciferase) and a control plasmid for normalization (e.g., Renilla luciferase).
- Cell Treatment:
  - After allowing the cells to recover from transfection, treat them with serial dilutions of the
     1H-Cyclohepta[d]pyrimidine derivative or TNF-α (positive control) for several hours
     (e.g., 6 hours).[14]
- Luciferase Assay:



- Lyse the cells using a luciferase assay lysis buffer.
- Measure the firefly luciferase activity (from the NF-κB reporter) and the Renilla luciferase activity (from the control plasmid) using a dual-luciferase reporter assay system and a luminometer.

### Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.
- Calculate the fold induction of NF-kB activity relative to the untreated control.
- Plot the fold induction against the compound concentration and determine the EC50 value.

### C. Troubleshooting Guide

- Q: The fold induction of my reporter gene is low with the TNF-α positive control. How can I improve it? A: Low induction could be due to low transfection efficiency, inactive TNF-α, or the use of a non-responsive cell line. Optimize your transfection protocol to achieve higher efficiency. Verify the activity of your TNF-α. Ensure that the cell line you are using has a functional TNF-α signaling pathway leading to NF-κB activation.
- Q: I am seeing high background reporter activity in my untreated cells. What is the cause? A: High basal NF-kB activity can be caused by cell stress, inflammatory components in the serum, or constitutive activation of the pathway in the chosen cell line. Handle cells gently to minimize stress. Try reducing the serum concentration or using serum-free medium during the treatment period. If the cell line has high intrinsic activity, you may need to choose a different one.
- Q: My results are not reproducible. What are the common sources of variability? A: Variability
  in reporter gene assays often stems from inconsistent transfection efficiency and pipetting
  errors. To improve reproducibility, use a consistent transfection protocol and reagent-to-DNA
  ratio. Normalize your data to a co-transfected control reporter. Careful and accurate pipetting
  is also essential.

### D. Quantitative Data Presentation

# Troubleshooting & Optimization

Check Availability & Pricing

| Compound ID | Target Pathway | Assay Type    | EC50 (nM) |
|-------------|----------------|---------------|-----------|
| Example-9   | TNF-α/NF-κΒ    | Reporter Gene | 35        |
| Example-10  | TNF-α/NF-κΒ    | Reporter Gene | 78        |
| TNF-α       | TNF-α/NF-κB    | Reporter Gene | 0.1       |

E. Signaling Pathway Diagram





Click to download full resolution via product page

Overview of TNF- $\alpha$  Receptor 1 Signaling Pathways.[11][12]



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. xpressbio.com [xpressbio.com]
- 2. xpressbio.com [xpressbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Casein kinase 1 Wikipedia [en.wikipedia.org]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. mdpi.com [mdpi.com]
- 8. Alpha-7 nicotinic receptor Wikipedia [en.wikipedia.org]
- 9. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cusabio.com [cusabio.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Tumor necrosis factor-alpha mediates activation of NF-kB and JNK signaling cascades in retinal ganglion cells and astrocytes in opposite ways PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- To cite this document: BenchChem. [Technical Support Center: Bioassay Protocols for 1H-Cyclohepta[d]pyrimidine Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15369795#refining-bioassay-protocols-for-1h-cyclohepta-d-pyrimidine]

### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com